N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
Description
Properties
CAS No. |
726144-19-0 |
|---|---|
Molecular Formula |
C15H13N5O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C15H13N5O2S/c1-20-14(22)10-5-3-2-4-9(10)11(19-20)12(21)16-15-18-17-13(23-15)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,16,18,21) |
InChI Key |
RAAFANQBVHOUNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NN=C(S3)C4CC4 |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Phthalazine Ring Construction
Phthalazine derivatives are typically synthesized via cyclization of o-dicarbonyl compounds with hydrazines. For this substrate:
-
Starting Material : Dimethyl phthalate reacts with methylhydrazine in ethanol under reflux to form 3-methyl-4-oxo-3,4-dihydrophthalazine.
-
Carboxylic Acid Introduction : Direct oxidation of a methyl group at position 1 using KMnO₄ in acidic conditions yields the carboxylic acid.
Optimization Data :
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Methylhydrazine, EtOH | 80°C | 12 | 78 |
| Oxidation | KMnO₄, H₂SO₄ | 100°C | 6 | 65 |
Synthesis of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine
Thiadiazole Ring Formation
The Hurd-Mori reaction is widely used for 1,3,4-thiadiazoles. Cyclopropylcarbonyl chloride reacts with thiosemicarbazide in the presence of POCl₃ to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
Reaction Conditions :
-
Thiosemicarbazide (1 eq), cyclopropylcarbonyl chloride (1.2 eq), POCl₃ (2 eq), reflux in dioxane for 8 h.
-
Yield : 72% after recrystallization (EtOAc/hexane).
Characterization :
-
¹H NMR (400 MHz, DMSO-d6): δ 1.02–1.08 (m, 4H, cyclopropyl), 2.91–2.95 (m, 1H, cyclopropyl CH), 6.45 (s, 2H, NH₂).
-
LCMS : m/z 168.1 [M+H]⁺.
Amide Bond Formation
Carboxylic Acid Activation
The phthalazine carboxylic acid is activated using either:
Coupling with 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine
The activated acid reacts with the amine (1.2 eq) in DMF or THF.
Comparative Data :
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride | DCM | 25 | 4 | 68 |
| EDCl/HOBt | DMF | 25 | 12 | 82 |
Optimized Procedure :
-
Dissolve 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.0 eq) in DMF.
-
Add EDCl (1.5 eq), HOBt (1.5 eq), and stir for 15 min.
-
Add 5-cyclopropyl-1,3,4-thiadiazol-2-amine (1.2 eq) and stir at 25°C for 12 h.
-
Purify via column chromatography (SiO₂, 3:7 EtOAc/hexane).
Characterization :
-
¹H NMR (400 MHz, DMSO-d6): δ 1.10–1.16 (m, 4H, cyclopropyl), 2.78 (s, 3H, CH₃), 3.02–3.08 (m, 1H, cyclopropyl CH), 7.92–8.12 (m, 4H, phthalazine), 9.34 (s, 1H, NH).
-
LCMS : m/z 384.2 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A streamlined approach involves simultaneous phthalazine formation and amide coupling:
-
React dimethyl phthalate, methylhydrazine, and 5-cyclopropyl-1,3,4-thiadiazol-2-amine in polyphosphoric acid at 120°C for 24 h.
-
Yield : 54% (lower due to side reactions).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) improves reaction efficiency:
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
-
Issue : Ring opening under acidic conditions.
-
Solution : Use neutral or mildly basic conditions during coupling.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phthalazine moiety can be reduced to form alcohols.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the cyclopropyl group.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt cell membranes. In cancer research, it may exert its effects by interfering with cell division or inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues from Pyrazole-Carboxamide Series ()
Compounds 3a–3p (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) share a carboxamide linkage but differ in their heterocyclic cores (pyrazole vs. thiadiazole/phthalazine). Key comparisons include:
- Synthesis : Both classes employ carbodiimide coupling agents (e.g., EDCI/HOBt) for amide bond formation. Yields for 3a–3p range from 62–71%, suggesting moderate efficiency .
- Spectroscopic Validation : NMR and MS data for 3a–3p (e.g., δ 8.12 ppm for pyrazole protons, [M+H]+ peaks) provide benchmarks for confirming structural analogs .
Thiadiazole Derivatives with Bioactive Profiles ()
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides highlight the versatility of thiadiazole scaffolds. Key distinctions:
- Synthetic Routes : Cyclization with iodine/triethylamine in DMF is common for thiadiazole formation, but the target compound’s cyclopropyl substitution may require specialized reagents .
- Bioactivity : Thiadiazole derivatives exhibit antimicrobial and antitumor activities; the phthalazine moiety in the target compound could synergize these effects .
Pharmacopeial Thiadiazole-Containing Antibiotics ()
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid demonstrate thiadiazole’s role in antibiotics. Comparisons:
- Structural Complexity : The target compound lacks the bicyclic β-lactam core of these antibiotics but shares sulfur-containing heterocycles, which may influence reactivity or target binding.
- Functional Groups : The methyl-thiadiazolylthio group in pharmacopeial compounds contrasts with the carboxamide linkage in the target compound, affecting solubility and stability .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, focusing on its antitumor and antibacterial activities, as well as its mechanisms of action.
The compound has the following chemical structure:
- Molecular Formula : C15H14N4OS
- Molecular Weight : 302.36 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It was evaluated against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems.
Key Findings :
- The compound demonstrated significant cytotoxic effects on lung cancer cell lines A549, HCC827, and NCI-H358.
- IC50 values were determined in both 2D and 3D assays, with notable potency observed in 3D cultures due to their closer mimicry of in vivo environments.
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.75 ± 0.19 µM | 9.31 ± 0.78 µM |
| HCC827 | 5.13 ± 0.97 µM | 7.02 ± 3.25 µM |
| NCI-H358 | 0.85 ± 0.05 µM | 1.73 ± 0.01 µM |
These results indicate that while the compound is effective against cancer cells, it also exhibits moderate cytotoxicity towards normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity for cancer cells while minimizing effects on healthy tissues .
Antibacterial Activity
The antibacterial properties of the compound were assessed against several bacterial strains, including E. coli and S. aureus. The findings suggest that the compound possesses moderate antibacterial activity.
Antibacterial Screening Results :
- The compound showed effectiveness against both gram-positive and gram-negative bacteria.
- Further studies are necessary to elucidate the specific mechanisms underlying its antibacterial effects.
The biological activity of this compound is thought to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function through interactions with essential enzymes.
Case Studies
In one study, the compound was tested alongside standard chemotherapeutics such as doxorubicin and staurosporine, providing a comparative analysis of efficacy and safety profiles. The results indicated that while the compound has promising antitumor activity, its effects on normal cells necessitate careful consideration in therapeutic applications .
Q & A
Q. Critical reaction conditions :
- Temperature : Exothermic reactions (e.g., cyclopropanation) require strict control (< 0°C) to avoid side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates in thiadiazole functionalization .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclopropane ring stability during synthesis .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirms the presence of cyclopropyl protons (δ 0.8–1.2 ppm), methyl groups (δ 1.3–1.5 ppm), and aromatic protons from the phthalazine ring (δ 7.5–8.5 ppm).
- ¹³C NMR : Identifies carbonyl carbons (δ 165–175 ppm) and thiadiazole/cyclopropane carbons (δ 20–30 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₁₆N₆O₂S) and detects fragmentation patterns indicative of the thiadiazole-phthalazine linkage .
- HPLC-PDA : Ensures purity (>95%) and monitors degradation products under accelerated stability testing (e.g., pH 7.4 buffer at 40°C) .
Advanced: How can computational methods optimize the synthesis and predict reactivity?
- Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states for cyclopropane formation and amide coupling, identifying energy barriers and optimal catalysts .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction rates (e.g., DMF vs. THF) to refine solvent selection .
- In Silico SAR : Predicts substituent effects on bioactivity by docking the compound into target proteins (e.g., kinases, antimicrobial targets) using AutoDock Vina .
Advanced: How do structural modifications influence biological activity, and what contradictions exist in published data?
- Key modifications :
- Thiadiazole substitution : Replacing cyclopropyl with methyl groups reduces antimicrobial activity but enhances solubility .
- Phthalazine oxidation state : The 4-oxo group is critical for kinase inhibition, while saturation (3,4-dihydro) decreases potency .
- Data contradictions :
- Anticancer assays : Discrepancies in IC₅₀ values (e.g., 2–10 μM in MCF-7 cells) may arise from assay conditions (e.g., serum-free vs. serum-containing media) or metabolite interference .
- Antimicrobial activity : Variability in MIC values against S. aureus (4–32 μg/mL) could reflect differences in bacterial strain resistance profiles .
Advanced: What strategies resolve low yield in the final amide coupling step?
- Optimize coupling reagents : Replace DCC with EDCI/HOBt to reduce racemization and improve yields by 20–30% .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C, minimizing thermal degradation .
- Workup protocols : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product from unreacted starting materials .
Advanced: How is the compound’s stability assessed under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The cyclopropane ring is stable, but the 4-oxo group may undergo slow reduction in serum .
- Photodegradation : Expose to UV light (254 nm) for 48 hours; the thiadiazole ring shows higher stability than the phthalazine moiety .
- Metabolic stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., methyl group hydroxylation) .
Advanced: What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Conformational flexibility : The cyclopropyl group restricts rotation, but the phthalazine ring’s planarity may limit target binding .
- Redundancy in bioassays : Overlap in antimicrobial and anticancer activity complicates target identification. Use siRNA knockdown or proteomics to map primary targets .
- Stereochemical effects : Enantiomers (if present) may exhibit divergent activities, requiring chiral HPLC separation for SAR validation .
Basic: What are the compound’s solubility profiles, and how are they optimized for in vitro studies?
- Solubility : Poor in water (<0.1 mg/mL); moderate in DMSO (50 mg/mL).
- Formulation strategies :
- Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility for cell-based assays .
- Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
Advanced: How can contradictory cytotoxicity data be reconciled across cell lines?
- Assay standardization :
- Normalize cell viability data using ATP-based assays (e.g., CellTiter-Glo) instead of MTT to avoid thiadiazole interference with formazan crystals .
- Control for cell doubling time differences (e.g., HeLa vs. HepG2) by adjusting incubation periods .
Advanced: What computational tools predict metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
